4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is a complex organic compound with significant relevance in chemical synthesis and medicinal chemistry. It is characterized by its unique molecular structure that includes a brominated aromatic ring and a secondary alcohol group. The compound is recognized by its IUPAC name and has a molecular formula of with a molecular weight of approximately 287.19 g/mol.
This compound can be classified under several categories:
The synthesis of 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol typically involves several key steps:
These methods allow for the efficient production of this compound, which can be adapted for laboratory or industrial-scale synthesis.
The molecular structure of 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol can be represented using various chemical notation systems:
InChI=1S/C13H19BrO2/c1-9-7-11(8-10(2)12(9)14)16-6-5-13(3,4)15/h7-8,15H,5-6H2,1-4H3
CC1=CC(=CC(=C1Br)C)OCCC(C)(C)O
These representations highlight the arrangement of atoms within the molecule, emphasizing the presence of the bromine substituent and hydroxyl group.
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound's properties for various applications.
The mechanism of action for 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol primarily involves its reactivity due to the presence of both a bromine atom and a hydroxyl group.
Understanding these mechanisms is essential for predicting how this compound will behave in different chemical environments.
The physical properties of 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol include:
Chemical properties include:
These properties are critical for determining suitable applications in research and industry.
4-(4-Bromo-3,5-dimethylphenoxy)-2-methylbutan-2-ol has several notable applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4